molecular formula C5H8N2O2 B018384 N-(2-Cyanoethyl)glycine CAS No. 3088-42-4

N-(2-Cyanoethyl)glycine

Cat. No.: B018384
CAS No.: 3088-42-4
M. Wt: 128.13 g/mol
InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)glycine is an organic compound with the molecular formula C5H8N2O2. It is a derivative of glycine, where the amino group is substituted with a 2-cyanoethyl group.

Safety and Hazards

When handling “N-(2-Cyanoethyl)glycine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)glycine can be synthesized through the reaction of glycine with acrylonitrile. The reaction typically involves the use of a base to deprotonate the amino group of glycine, which then reacts with acrylonitrile to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

N-(2-Cyanoethyl)glycine can be compared with other similar compounds, such as:

  • N-(2-Carboxyphenyl)glycine
  • N-(2-Cyanoethyl)succinimide
  • N-(Cyanomethyl)phthalimide
  • 2-Cyanoethyl N-phenylcarbamate
  • N,N-Bis(2-cyanoethyl)-N’-hexylthiourea
  • N-(2-Cyanoethyl)anthranilic acid
  • N-(Cyanomethyl)benzamide

Uniqueness: Its cyanoethyl group provides a versatile functional handle for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-cyanoethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBZCHAWPDYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184886
Record name N-(2-Cyanoethyl)glycine
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-42-4
Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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